Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzylidene group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds, such as:
- 5-[(4-chlorobenzoyl)oxy]-2-[(E)-({[(2-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate
- Ethyl 5-((4-chlorobenzyl)oxy)-2-methylbenzoate
These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.
Biological Activity
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with the molecular formula C30H26ClNO6S and a molecular weight of 564.05 g/mol. This compound features various functional groups that suggest potential biological activities, including antimicrobial and anticancer properties.
Molecular Characteristics
Property | Details |
---|---|
Molecular Formula | C30H26ClNO6S |
Molecular Weight | 564.05 g/mol |
CAS Number | 592514-48-2 |
IUPAC Name | Ethyl (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate |
Structural Features
The compound contains:
- A thiophene carboxylate moiety.
- A methoxybenzylidene group.
- A chlorobenzyl ether linkage.
These structural features suggest a potential for diverse interactions with biological targets, which may lead to significant pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate varying degrees of antimicrobial activity. For example, derivatives of related structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
In studies focusing on anticancer properties, compounds with similar frameworks have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study identified a related compound's ability to induce apoptosis in human leukemia cells, suggesting a mechanism that may also apply to Ethyl 5-{...} . The presence of multiple functional groups in this compound may enhance its interaction with cancer cell pathways, potentially leading to significant therapeutic outcomes.
The exact mechanism of action for Ethyl 5-{...} remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, thereby modulating biological responses such as cell growth and apoptosis. The interactions could involve:
- Inhibition of key enzymes in metabolic pathways.
- Disruption of cellular signaling mechanisms.
Case Study: Antimicrobial Screening
A study conducted on structurally similar compounds found that certain derivatives exhibited moderate to good activity against Klebsiella pneumoniae and Enterobacter aerogenes. The results indicated that modifications in the side chains significantly affected antimicrobial potency .
Case Study: Anticancer Activity
In a screening of a drug library targeting multicellular spheroids, a compound structurally akin to Ethyl 5-{...} was identified as having promising anticancer activity. The study reported that the compound induced significant cell death in cancerous tissues while sparing healthy cells, highlighting its potential as a selective therapeutic agent .
Properties
Molecular Formula |
C30H26ClNO6S |
---|---|
Molecular Weight |
564.0 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C30H26ClNO6S/c1-4-37-30(35)26-27(33)25(39-29(26)32-28(34)22-8-6-5-7-18(22)2)16-20-11-14-23(24(15-20)36-3)38-17-19-9-12-21(31)13-10-19/h5-16,33H,4,17H2,1-3H3/b25-16-,32-29? |
InChI Key |
CKJYXROEUXOQHT-PRKWUXEWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=NC(=O)C4=CC=CC=C4C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=NC(=O)C4=CC=CC=C4C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.